1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with fluorobenzyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the fluorobenzyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process would likely include steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases or conditions.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other substituted pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class, known for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core with a carboxamide functional group and substitutions of a fluorobenzyl and a nitrophenyl group. These structural elements contribute to its unique chemical properties and biological activities.
Property | Details |
---|---|
Molecular Formula | C17H15FN2O3 |
Molecular Weight | 316.31 g/mol |
Key Functional Groups | Dihydropyridine, Carboxamide, Nitro |
The presence of fluorine enhances lipophilicity, potentially improving bioavailability compared to similar compounds lacking this feature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Dihydropyridine Core : Utilizing nucleophilic substitution reactions.
- Introduction of Functional Groups : The fluorobenzyl and nitrophenyl groups are introduced through specific reaction conditions involving strong bases and solvents like DMF or DMSO.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridines can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways associated with diseases such as diabetes and hypertension .
The mechanism by which this compound exerts its effects includes:
- Receptor Interaction : The compound may bind to cellular receptors, modulating signal transduction pathways that influence cellular responses.
- Enzyme Modulation : It can interact with enzymes by binding to active or allosteric sites, altering their catalytic activity .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of similar dihydropyridine derivatives, researchers found that compounds with nitro substitutions exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds demonstrated that modifications in the aromatic substituents significantly influenced antibacterial activity against Gram-positive bacteria. The study concluded that fluorinated derivatives showed improved efficacy compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c20-14-5-1-4-13(10-14)12-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGWWLMSCGKXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.